4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine
Overview
Description
4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine is an organic compound that features a trifluoromethyl group, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate:
Thiophene Ring Incorporation: The thiophene ring is then introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Amine Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or modified thiophene derivatives.
Scientific Research Applications
4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutylamine: Similar in structure but lacks the thiophene ring.
4,4,4-Trifluoro-2-methyl-1-butanol: Contains a hydroxyl group instead of an amine group.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine is unique due to the combination of the trifluoromethyl group, thiophene ring, and amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NS/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJROQSAUWVUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CS1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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